molecular formula C11H23N3S B1513429 11-Azido-1-undecanethiol CAS No. 668420-70-0

11-Azido-1-undecanethiol

Cat. No.: B1513429
CAS No.: 668420-70-0
M. Wt: 229.39 g/mol
InChI Key: YXXLZBNUURBJQC-UHFFFAOYSA-N
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Description

11-Azido-1-undecanethiol is a chemical compound with the linear formula N3CH2(CH2)9CH2SH . It has a molecular weight of 229.39 . This compound is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula N3CH2(CH2)9CH2SH . The compound has a molecular weight of 229.39 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.482 and a density of 0.962 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Nanocluster Synthesis and Applications

Fluorescent Ag38(11-azido-2-ol-undecane-thiolate)24 nanoclusters have been synthesized and characterized for their potential applications in biosensing, biomedicine, and catalysis. These nanoclusters, prepared using environmentally friendly methods, are appealing due to their fluorescence, atomically precise stoichiometry and structure, and the presence of terminal azido groups that enable wide-ranging molecular binding (Campi et al., 2021).

Surface Chemistry and Monolayer Studies

Studies on self-assembled monolayers (SAMs) like 11-ferrocenyl-1-undecanethiol on different metals (e.g., Pt, Au) have provided insights into their packing state, stability, and electrochemical properties. These SAMs have implications in various applications including sensors, electronic devices, and surface chemistry (Shimazu et al., 1994; Ye et al., 1999).

Biomedical Applications

11-Amino-1-undecanethiol (AUT) has been employed in the development of biosensors. These sensors, utilizing AUT self-assembled monolayers, have been explored for various biomedical applications, including cholesterol detection and Parkinson’s disease biomarker sensing (Solanki et al., 2007; Karaboğa & Sezgintürk, 2020).

Magnetism and Ligand Field Studies

The azido group, common in compounds like 11-azido-1-undecanethiol, is a focus in magnetochemistry for constructing magnetic molecule materials. Studies on azido metal compounds have delved into their magnetic behaviors, offering insights into magneto-structural correlations and potential applications in materials science (Zeng et al., 2009).

Chemical Surface Modifications and Sensing Applications

The modification of surfaces with molecules like 11-ferrocenyl-1-undecanethiol has been explored for applications in sensing technologies. For example, studies have investigated their use in detecting hydrogen-ion concentrations in various solutions, highlighting the importance of surface chemistry in sensor development (Issa et al., 1998).

Mechanism of Action

The mechanism of action of 11-Azido-1-undecanethiol involves the formation of covalent bonds with thiol groups on proteins.

Safety and Hazards

11-Azido-1-undecanethiol may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . Contact with skin and eyes should be avoided, and the formation of dust and aerosols should be prevented .

Properties

IUPAC Name

11-azidoundecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3S/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXLZBNUURBJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746450
Record name 11-Azidoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668420-70-0
Record name 11-Azidoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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